3-Bromopropanesulfonic acid sodium salt, >=97%
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Overview
Description
3-Bromopropanesulfonic acid sodium salt, with a purity of ≥97%, is a chemical compound with the molecular formula C3H6BrO3SNa and a molecular weight of 225.04 g/mol . . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromopropanesulfonic acid sodium salt can be synthesized through the reaction of 3-bromopropanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-bromopropanesulfonic acid sodium salt involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The final product is usually obtained in the form of a white to light yellow crystalline powder .
Chemical Reactions Analysis
Types of Reactions
3-Bromopropanesulfonic acid sodium salt undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation and reduction reactions: The sulfonic acid group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Products include 3-hydroxypropanesulfonic acid, 3-aminopropanesulfonic acid, and 3-mercaptopropanesulfonic acid.
Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromopropanesulfonic acid sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromopropanesulfonic acid sodium salt involves its ability to act as an alkylating agent. It can modify nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function . The sulfonic acid group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropropanesulfonic acid sodium salt
- 3-Iodopropanesulfonic acid sodium salt
- 1-Bromopropanesulfonic acid sodium salt
Uniqueness
3-Bromopropanesulfonic acid sodium salt is unique due to its specific reactivity and solubility properties. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts . Additionally, its sulfonic acid group provides enhanced solubility in water and other polar solvents, making it versatile for various applications .
Properties
Molecular Formula |
C3H7BrNaO3S |
---|---|
Molecular Weight |
226.05 g/mol |
InChI |
InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7); |
InChI Key |
ONPNLMMBTJZJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)CBr.[Na] |
Origin of Product |
United States |
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